4-(3-((4-methoxyphenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
The compound is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring. They are known for their diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure would consist of a 3,4-dihydroquinoxalin-2(1H)-one core attached to a 4-methoxyphenylsulfonylpropanoyl group. The presence of the sulfonyl group might impart polarity to the molecule, and the methoxy group could contribute to its lipophilicity .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several functional groups. For instance, the sulfonyl group might undergo substitution reactions, and the quinoxaline core might participate in various transformations depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonyl group could increase its water solubility, while the methoxy group might enhance its lipophilicity .Scientific Research Applications
Anticancer Properties
One notable application of compounds structurally related to 4-(3-((4-methoxyphenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one is in anticancer research. A study by Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4‐naphthoquinone derivatives, demonstrating potent cytotoxic activity against several human cancer cell lines, with low toxicity in normal cells. This highlights the potential of similar compounds in cancer treatment strategies (Ravichandiran et al., 2019).
Organic Synthesis and Chemical Reactivity
Compounds like 4-(3-((4-methoxyphenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one are also significant in organic synthesis. Ukrainets et al. (2014) discussed the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, forming anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength used. This showcases the compound's utility in creating complex chemical structures (Ukrainets et al., 2014).
Proton Exchange Membranes
In the field of materials science, similar compounds have been used to develop proton exchange membranes. Kim et al. (2008) synthesized a new sulfonated side-chain grafting unit, using similar sulfonyl compounds for fuel cell applications. These polymers exhibited high proton conductivity and good properties as polyelectrolyte membrane materials (Kim et al., 2008).
Environmental Degradation of Antibiotics
Compounds with a similar structure have been studied for their role in the environmental degradation of antibiotics. A study by Ricken et al. (2013) found that certain microbes utilize a novel strategy involving ipso-hydroxylation and subsequent fragmentation to degrade sulfonamide antibiotics, a process that could be relevant for similar sulfonyl-containing compounds (Ricken et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-(4-methoxyphenyl)sulfonylpropanoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-25-13-6-8-14(9-7-13)26(23,24)11-10-18(22)20-12-17(21)19-15-4-2-3-5-16(15)20/h2-9H,10-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOWKICRBHUXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((4-methoxyphenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one |
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